1'-Acetoxyeugenol acetate

Descripción general

Descripción

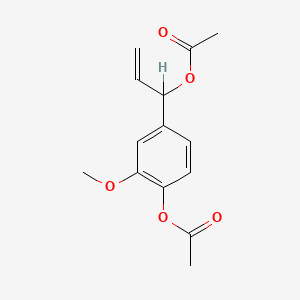

1'-Acetoxyeugenol acetate is a chemical compound with the molecular formula C12H14O5 It is known for its unique structural features, which include an acetyloxy group, an ethenyl group, and a methoxy group attached to a benzenemethanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1'-Acetoxyeugenol acetate typically involves the esterification of 4-(acetyloxy)benzenemethanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

1'-Acetoxyeugenol acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanisms of Action:

1'-Acetoxyeugenol acetate has demonstrated significant anticancer effects across multiple studies. It induces apoptosis (programmed cell death) and inhibits proliferation in various cancer cell lines, including breast and ovarian cancers.

- Breast Cancer: A study highlighted that AEA exhibits anti-proliferative effects on MCF-7 human breast cancer cells. The compound triggers apoptosis through the regulation of proteins such as PARP, p53, Bcl-2, and Bax, which are crucial for cell survival and death pathways .

- Ovarian Cancer: AEA has been shown to induce caspase-dependent apoptosis in human ovarian cancer cells (SKOV3 and A2780). It enhances reactive oxygen species levels, leading to cell death via activation of the mitogen-activated protein kinase (MAPK) pathway .

Case Studies:

- In a study investigating the effects of AEA on MCF-7 cells, it was found that the compound could effectively inhibit cell migration and induce apoptosis without toxicity to normal mammary epithelial cells .

- Another research demonstrated that AEA's cytotoxicity in ovarian cancer cells was linked to its ability to increase intracellular reactive oxygen species levels, suggesting a dual mechanism involving oxidative stress and apoptosis .

Antidiabetic Effects

Recent studies have identified this compound as a potential agent for managing diabetes. It enhances glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells.

- Mechanism: The compound activates insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), Akt, and pancreatic duodenal homeobox-1 (PDX-1), leading to improved insulin secretion. This suggests that AEA may serve as an alternative treatment option for type 2 diabetes mellitus .

Research Findings:

A study conducted on rat INS-1 pancreatic beta-cells showed that AEA significantly increased GSIS without causing cytotoxicity. The findings indicate its potential role in diabetes management through enhanced insulin signaling pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly its efficacy against various pathogens.

- Study Results: Research indicates that AEA exhibits antimicrobial activity against several bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1'-Acetoxyeugenol acetate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The presence of the ethenyl and methoxy groups can influence its reactivity and interactions with enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

4-Acetoxybenzyl alcohol: Similar structure but lacks the ethenyl and methoxy groups.

4-Methoxybenzyl acetate: Contains a methoxy group but lacks the acetyloxy and ethenyl groups.

Uniqueness

1'-Acetoxyeugenol acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the methoxy group can influence its solubility and interaction with other molecules .

Propiedades

Número CAS |

53890-24-7 |

|---|---|

Fórmula molecular |

C14H16O5 |

Peso molecular |

264.27 g/mol |

Nombre IUPAC |

[4-(1-acetyloxyprop-2-enyl)-2-methoxyphenyl] acetate |

InChI |

InChI=1S/C14H16O5/c1-5-12(18-9(2)15)11-6-7-13(19-10(3)16)14(8-11)17-4/h5-8,12H,1H2,2-4H3 |

Clave InChI |

NKRBAUXTIWONOV-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC |

SMILES canónico |

CC(=O)OC1=C(C=C(C=C1)C(C=C)OC(=O)C)OC |

Key on ui other cas no. |

52946-23-3 |

Sinónimos |

1'-acetoxyeugenol 1'-acetoxyeugenol acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.